Lithium ethoxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O.Li/c1-2-3;/h2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVCGYPLLBEUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiC2H5O, C2H5LiO | |
| Record name | lithium ethoxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635377 | |
| Record name | Lithium ethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2388-07-0 | |
| Record name | Lithium ethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium ethoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Kinetics in Organic Transformations Involving Lithium Ethoxide
Nucleophilic Displacement Reactions and Ion Pairing Phenomena
In nucleophilic displacement reactions, the reactivity of alkali-metal ethoxides, including lithium ethoxide, is heavily influenced by the formation of ion pairs in solution. sci-hub.secdnsciencepub.com The degree of association between the lithium cation (Li⁺) and the ethoxide anion (EtO⁻) can either enhance or inhibit the reaction rate compared to the free ethoxide ion.
Influence of Alkali Metal Ions on Reaction Rates
The nature of the alkali metal ion present in an ethoxide solution significantly impacts the rate of nucleophilic displacement reactions. sci-hub.sersc.org In the reaction of aryl benzenesulfonates with alkali-metal ethoxides in anhydrous ethanol (B145695), the observed order of reactivity is LiOEt < EtO⁻ < KOEt. sci-hub.se This indicates that while potassium ethoxide (KOEt) acts as a catalyst, this compound functions as an inhibitor compared to the free ethoxide ion. sci-hub.se Similarly, in reactions with p-nitrophenyl benzenesulfonate (B1194179), the rate constants increase in the order LiOEt < NaOEt < CsOEt < KOEt. cdnsciencepub.comresearchgate.net
The differing effects of the alkali metal ions are attributed to a balance between their association with the ethoxide ion in the ground state and their interaction with the transition state of the reaction. rsc.org For instance, in the reaction of p-nitrophenyl diphenylphosphinate, where the order of reactivity is KOEt < NaOEt < LiOEt, all the alkali metal ions act as catalysts. cdnsciencepub.com This reversal in reactivity highlights the substrate-dependent nature of metal ion catalysis.
Role of Free Ethoxide Ions Versus Metal-Ethoxide Ion Pairs
Kinetic studies allow for the dissection of the observed rate constant into second-order rate constants for the free ethoxide (kEtO⁻) and the metal-ethoxide ion pair (kMOEt). sci-hub.sersc.org In the case of the reaction of aryl benzenesulfonates, the LiOEt ion pair is less reactive than the free ethoxide ion, leading to inhibition. sci-hub.sersc.org Conversely, for the reaction of p-nitrophenyl diphenylphosphinate, the LiOEt ion pair is more reactive than the free ethoxide ion, resulting in catalysis. cdnsciencepub.com This increased reactivity of the ion pair is also observed in the reaction of phenyl acetate (B1210297) with alkali metal ethoxides. cdnsciencepub.com
Transition State Stabilization by Metal Ions
The catalytic or inhibitory effect of a metal ion is ultimately determined by the extent to which it stabilizes the transition state relative to the ground state. cdnsciencepub.comrsc.org If the metal ion stabilizes the transition state more than it stabilizes the ground state ethoxide ion, catalysis will be observed. cdnsciencepub.com Conversely, if the ground state is stabilized to a greater extent, the result is inhibition. cdnsciencepub.com
In the case of this compound inhibiting the reaction of p-nitrophenyl benzenesulfonate, the Li⁺ ion stabilizes the ground state ethoxide more strongly than the transition state. cdnsciencepub.comcdnsciencepub.com This is in contrast to K⁺, which stabilizes the transition state more effectively, leading to catalysis. cdnsciencepub.comcdnsciencepub.com The stabilization of the transition state is thought to occur through chelation of the metal ion by oxygen atoms in both the alkoxy and sulfonyl or phosphoryl moieties. sci-hub.secdnsciencepub.com The geometry and charge distribution of the transition state play a crucial role in the strength of this interaction. For instance, the greater localization of negative charge in the phosphinate transition state compared to the sulfonate transition state leads to stronger interactions with metal ions and thus catalysis by Li⁺ in the former case. grafiati.com
The interaction of the solvated metal ion with the transition state is a key factor, with evidence suggesting that solvated, rather than bare, metal ions are involved in the stabilization. sci-hub.se
Deprotonation and Carbon-Carbon Bond Formation Mechanisms
This compound is a strong base capable of deprotonating acidic C-H bonds, generating carbanions or enolates that can then participate in carbon-carbon bond-forming reactions. axiomchem.com One of the most prominent examples of such a reaction is the aldol (B89426) condensation.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. landsurvival.comwikipedia.org It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated carbonyl compound. landsurvival.comwikipedia.org
In a base-catalyzed aldol reaction, a base such as this compound deprotonates the α-carbon of a carbonyl compound to form a resonance-stabilized enolate. landsurvival.comlibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. masterorganicchemistry.com The subsequent protonation of the resulting alkoxide yields the aldol addition product. masterorganicchemistry.com
This compound is an effective catalyst for such reactions. researchgate.net For example, in the synthesis of 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile from malononitrile (B47326) and 3-hydroxy-3-methyl-2-butanone (B89657), this compound significantly lowers the activation energy compared to the uncatalyzed reaction. researchgate.net The mechanism of the this compound-catalyzed reaction can differ from the uncatalyzed pathway. researchgate.net
The choice of base is crucial. While moderate bases like hydroxide (B78521) or ethoxide are used, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible formation of the enolate, which is particularly important in "crossed" aldol reactions to prevent unwanted side reactions. landsurvival.commasterorganicchemistry.com
Michael Addition
The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comwikipedia.org this compound serves as a strong base to initiate this reaction by deprotonating a carbon acid, such as a malonic ester or a β-keto ester, to generate a resonance-stabilized enolate. axiomchem.comaxiomchem.com
The mechanism proceeds in three primary steps:
Enolate Formation: this compound abstracts an acidic α-proton from the Michael donor, creating an enolate nucleophile. The position of this equilibrium depends on the acidity of the donor and the strength of the base.
Conjugate Addition: The newly formed enolate attacks the β-carbon of the α,β-unsaturated system. This is a nucleophilic attack on the polarized double bond, leading to the formation of a new carbon-carbon bond and a new, extended enolate intermediate. wikipedia.orglibretexts.org
Protonation: The enolate intermediate is then protonated by the conjugate acid of the base (ethanol in this case) or during an aqueous workup step, yielding the final 1,4-addition product. masterorganicchemistry.comwikipedia.org
Table 1: Key Steps in the this compound-Mediated Michael Addition
| Step | Description | Intermediate/Product |
| 1 | Deprotonation of Michael donor by LiOEt | Enolate Anion |
| 2 | Nucleophilic attack on the β-carbon of the Michael acceptor | New Enolate Anion |
| 3 | Protonation of the final enolate | Michael Adduct |
Claisen Condensation
Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules (or an ester and another carbonyl compound) in the presence of a strong base. wikipedia.orglibretexts.org this compound can act as the strong base required for this transformation, particularly when ethyl esters are used as substrates. axiomchem.comaxiomchem.com Using the corresponding alkoxide base (e.g., ethoxide for ethyl esters) is crucial to prevent transesterification, which would lead to a mixture of products. wikipedia.orgmasterorganicchemistry.com
The reaction mechanism is as follows:
Enolate Formation: An α-proton is removed from an ester molecule by this compound, forming an ester enolate. This is a reversible step. libretexts.orgyoutube.com
Nucleophilic Acyl Substitution: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. libretexts.org
Elimination: The tetrahedral intermediate collapses, expelling an ethoxide leaving group (reforming the this compound base) to yield a β-keto ester. wikipedia.orglibretexts.org
Deprotonation (Driving Force): The resulting β-keto ester is more acidic than the starting ester. The ethoxide base deprotonates the β-keto ester, forming a highly resonance-stabilized enolate. This final, irreversible acid-base step drives the reaction to completion and necessitates the use of a stoichiometric amount of base rather than a catalytic amount. wikipedia.org
Protonation: An acidic workup is required in the final step to neutralize the enolate and isolate the β-keto ester product. wikipedia.org
Table 2: Mechanistic Steps of the Claisen Condensation
| Step | Description | Key Feature |
| 1 | Enolate Formation | LiOEt abstracts an α-proton from the ester. |
| 2 | Nucleophilic Attack | The enolate attacks a second ester molecule. |
| 3 | Elimination | The tetrahedral intermediate expels LiOEt. |
| 4 | Deprotonation | The product β-keto ester is deprotonated by LiOEt, driving the reaction forward. |
| 5 | Acidic Workup | The final product is isolated after protonation. |
Mechanism Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational tool used to investigate reaction mechanisms, transition state structures, and the energetics of chemical reactions involving lithium compounds. mit.edursc.org For reactions involving this compound, DFT can provide insights into the role of aggregation. Organolithium compounds, including alkoxides, often exist as aggregates (dimers, tetramers, etc.) or mixed aggregates in solution. researchgate.net
DFT studies have been used to model:
Reaction Energetics: Calculations can determine the reaction energies for processes like the formation of this compound from lithium metal and ethanol. mit.edunih.gov
Transition States: The geometry and energy of transition states can be calculated, helping to understand the reaction barriers. For instance, DFT can model the transition state of a nucleophilic attack, such as an enolate on an ester in the Claisen condensation. researchgate.net
Aggregate Reactivity: DFT helps elucidate how the structure of this compound aggregates influences their reactivity. For example, calculations can compare the reactivity of monomers, dimers, and mixed aggregates with other lithium species, showing how aggregation can affect the nucleophilicity or basicity of the ethoxide. researchgate.net
Solvent Effects: The influence of solvent molecules, such as tetrahydrofuran (B95107) (THF), on the structure and stability of this compound and its transition states can be modeled. researchgate.net
These theoretical studies complement experimental findings, providing a molecular-level understanding of the reaction pathways that is often difficult to obtain through experimental means alone. mit.edursc.org
Esterification Reaction Pathways
This compound can participate in esterification reactions through several pathways, acting as either a nucleophile or a strong base. axiomchem.com
Transesterification: When this compound is reacted with an ester other than an ethyl ester (e.g., a methyl ester), it can lead to transesterification. The mechanism is a nucleophilic acyl substitution where the ethoxide ion attacks the carbonyl carbon of the starting ester. A tetrahedral intermediate is formed, which then collapses to expel the original alkoxide (e.g., methoxide), resulting in the formation of an ethyl ester. masterorganicchemistry.com To drive the equilibrium towards the product, the conjugate acid of the nucleophile (ethanol) is typically used as the solvent in large excess. masterorganicchemistry.com
Reaction with Acid Chlorides: this compound acts as a potent nucleophile that readily reacts with highly electrophilic acid chlorides. The ethoxide ion attacks the carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate that quickly expels the chloride ion to form the corresponding ethyl ester.
Reaction with Carboxylic Acids: In this case, the primary reaction is a simple acid-base reaction. The ethoxide base deprotonates the carboxylic acid to form a lithium carboxylate and ethanol. This does not directly lead to an ester. To form an ester from this point, a subsequent reaction with an electrophile, like an alkyl halide, would be necessary in what is known as a Williamson ether synthesis-type reaction for esters.
Desilylation Reaction Mechanisms
Silyl (B83357) ethers are common protecting groups for alcohols in organic synthesis. This compound can be used to cleave these groups, regenerating the alcohol. axiomchem.comaxiomchem.com The mechanism for this desilylation reaction involves the nucleophilic attack of the ethoxide ion on the silicon atom of the silyl ether.
The general pathway is a nucleophilic substitution at the silicon center. Because silicon is larger than carbon and has accessible d-orbitals, it can accommodate a fifth bond in a trigonal bipyramidal intermediate or transition state. The ethoxide attacks the silicon atom, forming a pentacoordinate siliconate intermediate. This intermediate then breaks down, cleaving the silicon-oxygen bond of the original alcohol and forming a new silicon-oxygen bond with the ethoxide. The other product is the lithium alkoxide of the deprotected alcohol, which is protonated upon workup to yield the final alcohol.
Reactivity with Nitrogen and Sulfur Species
This compound plays a crucial role in reactions involving specific nitrogen and sulfur compounds, most notably in the burgeoning field of ammonia (B1221849) synthesis and in the preparation of lithium sulfides.
This compound is a key species in the lithium-mediated nitrogen reduction reaction (LiNRR) for ammonia (NH₃) synthesis at ambient conditions. drexel.eduresearchgate.net This electrochemical process involves the deposition of lithium metal, which then chemically reacts with dinitrogen (N₂). drexel.edu
The mechanism involves several key roles for ethanol and its corresponding lithium salt, this compound:
Proton Source: Ethanol acts as the proton donor, reacting with lithium nitride (Li₃N), which is formed from the reaction of lithium metal and N₂, to produce ammonia. researchgate.netcompuscript.com
Byproduct Formation: A significant competing reaction is the direct reaction of lithium metal with ethanol, which produces hydrogen gas and this compound. drexel.educompuscript.com This reaction must be balanced, as an excess of ethanol reduces the efficiency of ammonia synthesis. compuscript.com
SEI Modification: this compound is a critical component of the solid-electrolyte interphase (SEI) that forms on the lithium metal surface. acs.orgresearchgate.net The formation of this compound is believed to create a more permeable SEI, which allows nitrogen gas to better access the reactive lithium surface, thereby promoting the formation of lithium nitride and subsequent ammonia generation. drexel.eduacs.orgresearchgate.net Cryo-TEM studies have suggested that ethanol disrupts the passivation layer that would otherwise render the lithium inactive. acs.orgresearchgate.net
Kinetic studies have revealed that the reaction to reduce nitrogen is third-order with respect to lithium, while the competing reaction with ethanol is second-order, suggesting that higher current densities (which increase the availability of lithium) can favor ammonia production over hydrogen evolution. compuscript.com
Table 3: Reactivity of this compound with Sulfur-Containing Compounds
| Sulfur Reagent | Product(s) | Role of LiOEt | Reference |
| Hydrogen Sulfide (B99878) (H₂S) | Lithium Hydrosulfide (B80085) (LiSH), Lithium Sulfide (Li₂S) | Base | google.comafricaresearchconnects.com |
| p-Nitrophenyl benzenesulfonate | Nucleophilic displacement products | Nucleophile | cdnsciencepub.com |
| Sulfur Dioxide (SO₂) | Lithium 3-ethoxypyridine-2-sulfinate (in specific syntheses) | Nucleophile/Base |
The reaction of this compound with hydrogen sulfide (H₂S) in an alcoholic solvent like ethanol produces lithium hydrosulfide (LiSH). google.comafricaresearchconnects.com Further reaction or thermal treatment can lead to the formation of lithium sulfide (Li₂S). google.com The reaction of alkali metal ethoxides with sulfonate esters has also been studied, with kinetics showing that this compound is generally less reactive than its sodium or potassium counterparts due to stronger ion pairing in solution, which reduces the nucleophilicity of the free ethoxide anion. cdnsciencepub.comgrafiati.com
Interaction with Hydrogen Sulfide Leading to Lithium Hydrosulfide
This compound reacts with hydrogen sulfide (H₂S) to produce lithium hydrosulfide (LiSH). libretexts.org This reaction is a known method for synthesizing lithium hydrosulfide and has implications for materials science and chemical synthesis. libretexts.org Further research has shown that this compound can be used to decompose the ethanol adduct of lithium hydrosulfide to generate lithium sulfide (Li₂S), a material of interest for rechargeable lithium-ion batteries. The reaction provides a pathway to lithium-sulfur compounds, which are valuable in various technological applications. libretexts.org Understanding the specific conditions and mechanisms that govern the reaction between this compound and hydrogen sulfide is crucial for controlling the synthesis of these sulfur-containing lithium compounds. libretexts.org
Reaction with α-Azido Esters: Synthesis of Dehydroamino Esters and α-Keto Esters
This compound serves as an effective base in the reaction with α-azido esters, leading to the synthesis of biologically significant compounds. When α-azido esters are treated with catalytic amounts of this compound in a tetrahydrofuran (THF)/ethanol solution, they undergo a reaction that evolves nitrogen gas to form dehydroamino esters. These dehydroamino esters are interesting synthetic targets as they are found in some antimicrobial agents.
Subsequent acid hydrolysis of the resulting dehydroamino esters yields α-keto esters in good yields. α-Keto esters are also of considerable biological importance, serving as precursors to amino acids. The use of this compound is advantageous because it can be conveniently generated as needed by adding n-butyllithium to ethanol, ensuring a freshly prepared base for optimal yields. This synthetic route offers a simple and efficient method for producing both dehydroamino esters and α-keto esters from readily available starting materials.
The table below summarizes the yields of α-keto esters obtained from the reaction of various α-azido esters with this compound, followed by hydrolysis.
| Starting α-Azido Ester (R group) | Product α-Keto Ester | Yield (%) |
| Methyl | Ethyl pyruvate | 70 |
| Ethyl | Ethyl 2-oxobutanoate | 65 |
| Phenyl | Ethyl phenylglyoxylate | 60 |
| Benzyl (B1604629) | Ethyl 3-phenylpyruvate | 75 |
| Isopropyl | Ethyl 3-methyl-2-oxobutanoate | 70 |
Reactivity with α-Chloroacyltrimethylsilanes for α-Trimethylsilylcarboxylic Acid Ester Synthesis
This compound reacts with α-chloroacyltrimethylsilanes to afford α-trimethylsilylcarboxylic acid esters in good yields. oup.comyoutube.com This reaction demonstrates that α-chloroacyltrimethylsilanes can function as synthetic equivalents of α-trimethylsilylacyl derivatives. oup.com The mechanism is believed to involve a facile removal of the chloride ion from the initial alkoxide adduct, followed by a rearrangement of the silyl group to the adjacent carbon atom. oup.com
In a typical procedure, an α-chloroacyltrimethylsilane is added to a solution of this compound in tetrahydrofuran (THF) at 0°C. oup.com The reaction proceeds efficiently, and after workup, the corresponding α-trimethylsilylcarboxylic acid ester can be isolated. oup.com This method provides an effective pathway to these valuable organosilicon compounds, which can be challenging to synthesize via other routes like the silylation of ester enolates. oup.com
The table below presents the results for the synthesis of various α-trimethylsilylcarboxylic acid esters using this method. oup.com
| α-Chloroacyltrimethylsilane (R group) | Alkoxide | Product α-Trimethylsilylcarboxylic Acid Ester | Yield (%) |
| CH₃CH₂ | This compound | Ethyl 2-trimethylsilylbutanoate | 75 |
| C₆H₅CH₂ | This compound | Ethyl 2-trimethylsilyl-3-phenylpropionate | 80 |
| C₆H₅ | This compound | Ethyl 2-phenyl-2-trimethylsilylethanoate | 81 |
| n-C₆H₁₃ | Lithium methoxide (B1231860) | Methyl 2-trimethylsilyloctanoate | 78 |
Applications of Lithium Ethoxide in Advanced Synthetic Chemistry
Role as a Strong Base and Nucleophile in Organic Synthesis
Lithium ethoxide is widely recognized for its function as a strong base in numerous organic reactions. axiomchem.comchemimpex.comarchivemarketresearch.com It is particularly effective in deprotonation reactions, facilitating the formation of reactive intermediates that are pivotal in the synthesis of complex organic molecules. chemimpex.com Its basicity allows it to deprotonate a variety of acidic compounds, making it instrumental in reactions such as aldol (B89426) condensations, Michael additions, and Claisen condensations, all of which are fundamental for creating carbon-carbon bonds. axiomchem.com
Beyond its basic character, this compound also exhibits strong nucleophilic properties. chemimpex.comparadchemicals.com This allows it to participate in nucleophilic substitution and addition reactions. For instance, it can react with electrophiles like benzoyl chloride to generate alkyl lithium species, a reaction significant for forging new carbon-carbon bonds. biosynth.comsmolecule.com This dual reactivity as both a base and a nucleophile makes this compound an indispensable tool for synthetic chemists. chemimpex.comparadchemicals.com
A notable application of its nucleophilic character is observed in esterification reactions, where it can act either as a catalyst or a direct reactant with carboxylic acids or acid chlorides to form esters. axiomchem.com Furthermore, it is employed in desilylation reactions to remove silyl (B83357) protecting groups from organic compounds, a critical step in many multi-step syntheses. axiomchem.com
| Reaction Type | Role of this compound | Example Application |
| Aldol Condensation | Strong Base | Carbon-carbon bond formation |
| Michael Addition | Strong Base | Carbon-carbon bond formation |
| Claisen Condensation | Strong Base | Carbon-carbon bond formation |
| Nucleophilic Substitution | Nucleophile | Reaction with benzoyl chloride |
| Esterification | Catalyst/Reactant | Formation of esters |
| Desilylation | Reagent | Removal of silyl protecting groups |
Utilization in Asymmetric Synthesis
The application of this compound extends into the sophisticated realm of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement.
While direct promotion of cyanation reactions by this compound itself is not extensively documented in the provided results, the broader context of base-promoted cyanations is relevant. In many cyanation processes, a base is required to facilitate the reaction. For instance, in the cyanation of aryl bromides, a base is used in conjunction with a palladium catalyst and a cyanide source. google.com Although specific examples with this compound are not detailed, its strong basicity suggests potential applicability in such transformations.
This compound plays a role in various stereoselective transformations. Research has shown its use in conjunction with other reagents to control the stereochemical outcome of reactions. For example, in the synthesis of α,β-epoxy ketones, this compound is used to generate a monocarbonyliodonium ylide from a (Z)-(β-acetoxyvinyl)iodonium salt. capes.gov.br This ylide then acts as an alkylidene-transfer agent to aldehydes, yielding α,β-epoxy ketones with a preference for the E-isomer. capes.gov.br
In another instance, the axiomchem.comsigmaaldrich.com-conjugate addition of this compound to a dienylidene bis-sulfoxide, followed by treatment with iron(III) and TEMPO, resulted in the formation of an ethylether with a diastereoisomeric ratio of 1.2. academie-sciences.fr This highlights its utility in controlling diastereoselectivity.
Furthermore, in the context of synthesizing chiral quaternary centers, lithium thioethoxide, a sulfur analog of this compound, has been used to convert quaternized diethyl malonate derivatives into thioesters in good yields. researchgate.net While not a direct application of this compound, it demonstrates the utility of related lithium alkoxides and thioalkoxides in stereoselective synthesis. The development of N-tert-butanesulfinyl imines for asymmetric synthesis also involves bases, and in some syntheses of precursors, titanium ethoxide is used. beilstein-journals.orgacs.org
| Reaction | Reagents | Product | Stereochemical Outcome |
| Alkylidene-transfer | (Z)-(β-Acetoxyvinyl)iodonium salt, LiOEt, Aldehyde | α,β-Epoxy ketone | E-isomer is the major product capes.gov.br |
| Conjugate Addition | Dienylidene bis-sulfoxide, LiOEt, Fe(III), TEMPO | Ethylether | 1.2 diastereoisomeric ratio academie-sciences.fr |
Formation of Organometallic Reagents for Grignard Reactions
This compound can be utilized in the preparation of other organometallic reagents, including those used in reactions analogous to Grignard reactions. axiomchem.com It can react with other alkyl halides or alkoxides to form mixed lithium alkoxides. axiomchem.com These mixed alkoxides can then be employed in various synthetic transformations. axiomchem.com
The formation of organolithium reagents, which are often used in a similar manner to Grignard reagents, involves the reaction of an alkyl halide with lithium metal. libretexts.orgmasterorganicchemistry.com While this compound is not directly used to make the primary organolithium reagent, it can form complexes with organolithium compounds like ethyllithium (B1215237). smolecule.comresearchgate.net These interactions can influence the aggregation state and reactivity of the organolithium reagent, which is crucial for optimizing synthetic routes. smolecule.comresearchgate.net
Precursor for Other Chemical Compounds
This compound serves as a valuable precursor for the synthesis of a variety of other chemical compounds. One significant application is in the production of materials for lithium-ion batteries. It can be used as a precursor to fabricate chemically inert, lithium-ion conducting, and electronically insulating coatings on cathode materials. sigmaaldrich.com This coating helps to prevent undesirable reactions between the solid-state electrolyte and the cathode, thereby improving battery performance and stability. sigmaaldrich.com For example, it is used to produce an amorphous Li-Zr-O coating on the surface of high-nickel cathodes. sigmaaldrich.com
Additionally, this compound can react with hydrogen sulfide (B99878) to form lithium hydrosulfide (B80085), a compound with potential applications in materials science and catalysis. africaresearchconnects.com This reaction highlights its role as a starting material for creating other inorganic and organometallic compounds. africaresearchconnects.com
Lithium Ethoxide in Polymer Science
Specific Monomer Polymerization Studies
In the polymerization of isoprene (B109036), lithium ethoxide has been shown to increase the rate of initiation when used with alkyllithium initiators like n-butyllithium in hydrocarbon solvents. nih.gov The explanation for this effect involves the ability of this compound to form a soluble complex with the alkyllithium initiator. This complexation is thought to promote the dissociation of the otherwise aggregated alkyllithium species, which are typically dormant or less reactive. nih.gov By breaking up these aggregates, more initiator becomes available for reaction with the monomer, thus accelerating the initiation phase of the polymerization. While not the primary initiator, the alkoxide acts as a crucial activator. The polymerization of isoprene by lithium-based systems is also noted for its high degree of stereoselectivity, producing polyisoprene with a high content of cis-1,4-units. rsc.org The lithium cation plays a critical role in this stereocontrol by stabilizing specific transition state structures during monomer insertion. rsc.org
Styrene (B11656) and Diene Derivatives
In the realm of anionic polymerization, lithium alkoxides, including this compound, can function as modifiers when used in conjunction with organolithium initiators such as n-butyllithium. While this compound itself is generally not an effective initiator for the polymerization of non-polar monomers like styrene and diene derivatives, its presence can significantly influence the polymerization kinetics and the microstructure of the resulting polymer.
The primary role of this compound in these systems is to form complexes with the propagating chain ends. This complexation alters the aggregation state and the polarity of the active centers, which in turn affects the rates of initiation and propagation. It has been reported that the presence of this compound can increase the rate of initiation in the polymerization of isoprene. nih.gov This effect is attributed to the formation of mixed aggregates between the organolithium initiator and the lithium alkoxide, which can lead to a higher concentration of more reactive, less aggregated initiating species.
One of the most significant effects of lithium alkoxides in the polymerization of dienes (such as butadiene and isoprene) is the modification of the polymer microstructure. Anionic polymerization of dienes in non-polar solvents with an organolithium initiator typically yields a polymer with a high 1,4- a content. The addition of a Lewis base, such as an ether or a lithium alkoxide, increases the proportion of 1,2- (for butadiene) or 3,4- (for isoprene) addition. This is because the coordination of the oxygen atom of the ethoxide to the lithium cation increases the polarity of the ion pair at the propagating chain end, favoring the vinyl addition mechanism.
α-Methylstyrene and Butadiene
The anionic copolymerization of α-methylstyrene and butadiene presents a unique set of challenges and opportunities where a modifier like this compound can play a crucial role. α-Methylstyrene has a low ceiling temperature, meaning that its polymerization is thermodynamically unfavorable at higher temperatures. nih.gov Anionic polymerization, often conducted at low temperatures, is a suitable method for preparing poly(α-methylstyrene) and its copolymers.
When copolymerizing α-methylstyrene and butadiene with an organolithium initiator, the significant difference in the reactivity of the two monomers often leads to the formation of block copolymers or copolymers with a highly tapered structure. Butadiene is generally much more reactive than α-methylstyrene in anionic polymerization.
The introduction of this compound as a modifier can alter the relative reactivities of the monomers, leading to a more random distribution of the monomer units in the copolymer chain. By complexing with the active lithium centers, this compound can influence the crossover reaction rates from a poly(butadienyl)lithium to an α-methylstyrene anion and vice versa. This modification of reactivity ratios is crucial for producing random copolymers with desirable properties.
The effect of this compound on the microstructure of the butadiene units within the copolymer is also a critical consideration. Similar to the homopolymerization of dienes, the presence of this compound is expected to increase the vinyl content (1,2-addition) of the butadiene segments. This change in microstructure can significantly impact the glass transition temperature (Tg) and other physical properties of the resulting copolymer.
While detailed kinetic studies specifically employing this compound in α-methylstyrene and butadiene copolymerization are not extensively documented in the readily available literature, the general principles of how lithium alkoxides modify anionic polymerizations provide a strong indication of its expected behavior. The ability to tune both the copolymer composition and the diene microstructure through the addition of modifiers like this compound is a powerful tool in the synthesis of tailor-made elastomers with specific performance characteristics.
Lithium Ethoxide in Advanced Materials Chemistry
Precursor for Thin Film Deposition
As a precursor, lithium ethoxide is valued for its role in techniques like chemical vapor deposition (CVD) and sol-gel synthesis, enabling the formation of thin films with controlled stoichiometry and properties. americanelements.comsamaterials.com
This compound is utilized as a precursor for depositing thin films that are integral to lithium-ion battery electrolyte materials. americanelements.comsamaterials.comaxiomchem.com The decomposition of electrolyte solutions can lead to the formation of species such as ethoxide, which participates in the formation of the cathode electrolyte interface (CEI), a layer analogous to the solid electrolyte interface (SEI) on the anode. acs.org Understanding the role of ethoxide species, derived from precursors like this compound or from electrolyte breakdown, is crucial for developing more stable battery systems. acs.org
In the development of all-solid-state batteries, preventing adverse reactions between the solid-state electrolyte and the cathode is a significant challenge. sigmaaldrich.com this compound is used as a precursor to create protective coatings on cathode materials. sigmaaldrich.comsmolecule.com These coatings are designed to be chemically inert, electronically insulating, and conductive to lithium ions. sigmaaldrich.comsmolecule.com This application helps to mitigate unwanted side reactions, thereby enhancing the stability and performance of solid-state batteries. sigmaaldrich.com For instance, this compound has been used as the lithium source, along with pentaethoxyniobium, to create LiNbO₃ coatings on cathode materials like LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ for use in high-power, all-solid secondary batteries. sumitomoelectric.com
This compound is a key reagent in the sol-gel synthesis of spinel lithium titanate (Li₄Ti₅O₁₂) thin-film electrodes for Li-ion microbatteries. researchgate.netresearchgate.net In one method, this compound is produced in situ and reacts with a titanium alkoxide, such as titanium isopropoxide, to form a precursor solution without particle precipitation. researchgate.netgoogle.com This approach allows for the creation of a pure Li₄Ti₅O₁₂ spinel phase at a reduced thermal treatment of 700 °C for only 15 minutes. researchgate.netresearchgate.net The resulting nanostructured thin-film electrodes demonstrate excellent activity for lithium insertion, even at very high charging rates. google.com
| Parameter | Finding | Source(s) |
| Precursors | This compound and Ti(IV) alkoxides (e.g., isopropoxide, n-butoxide) | google.com |
| Synthesis Method | Sol-gel | researchgate.net |
| Thermal Treatment | 700 °C for 15 minutes | researchgate.net |
| Resulting Phase | Pure spinel Li₄Ti₅O₁₂ | researchgate.net |
| Film Thickness | ~300 nm | researchgate.net |
| Specific Capacity | 59.5 μAh cm⁻² μm⁻¹ | researchgate.net |
| Capacity Loss | 3.2% after 50 cycles | researchgate.net |
| BET Surface Area | 5-183 m²/g | google.com |
This interactive table summarizes key findings in the synthesis of Li₄Ti₅O₁₂ thin-film electrodes using this compound.
This compound is a frequently used precursor for the deposition of lithium niobate (LiNbO₃) thin films, a material with significant optical, piezoelectric, and ferroelectric properties. mdpi.comresearchgate.net In sol-gel and metalorganic chemical vapor deposition (MOCVD) processes, this compound serves as the lithium source, often in combination with a niobium precursor like niobium pentaethoxide. mdpi.comresearchgate.net This combination has been used to deposit epitaxial LiNbO₃ films on substrates such as sapphire. mdpi.comresearchgate.net Furthermore, atomic layer deposition (ALD) processes have been developed using niobium ethoxide and a lithium source to create lithium niobium oxide (LNO) thin films for potential use as solid-state electrolytes. rsc.orgresearchgate.netuwo.ca These ALD-grown films can have their lithium content and ionic conductivity precisely controlled; a study reported achieving an ionic conductivity of 6.39 × 10⁻⁸ S cm⁻¹ at 303 K. researchgate.net
| Deposition Technique | Precursors | Substrate(s) | Resulting Film | Source(s) |
| Sol-Gel | This compound, Niobium pentaethoxide | Sapphire | Epitaxial LiNbO₃ | mdpi.comresearchgate.net |
| Atomic Layer Deposition (ALD) | Lithium silylamide, Niobium ethoxide | Si(100), Al₂O₃ | Ferroelectric LiNbO₃ | rsc.org |
| Atomic Layer Deposition (ALD) | Lithium tert-butoxide, Niobium ethoxide | - | Amorphous LNO | researchgate.netuwo.ca |
| Spray-MOCVD | Lithium dipivaloylmethanate, Tantalum(V) ethoxide | Lithium niobate, Sapphire | Lithium Tantalate (LiTaO₃) | aip.org |
This interactive table outlines various methods for depositing niobium-based thin films involving ethoxide precursors.
Inorganic-Organic Hybrid Materials Synthesis
This compound plays a role in the synthesis of inorganic-organic hybrid materials, where organic functional groups are chemically bonded to an inorganic network. oup.comoup.com This approach allows for the creation of new materials with tailored properties that combine the characteristics of both inorganic and organic components. dbc.wroc.plresearchgate.net
A layered inorganic-organic hybrid material featuring a two-dimensional titanium-oxygen (Ti-O) network has been synthesized through a grafting reaction between titanium oxychloride (TiOCl) and this compound. oup.comoup.comresearchgate.net The reaction, conducted at 120°C for seven days, results in the partial substitution of chlorine atoms in the TiOCl structure with ethoxy groups. oup.com This chemical modification is confirmed by solid-state ¹³C NMR spectroscopy, which shows that the ethoxy groups are directly bonded to the titanium atoms. oup.com X-ray diffraction analysis indicates that this grafting process increases the interlayer distance of the material from 0.80 nm to 1.19 nm, demonstrating the successful incorporation of the organic ethoxy groups into the inorganic layered structure. oup.comresearchgate.net
Theoretical and Computational Studies on Lithium Ethoxide Aggregation and Reactivity
Aggregation States and Solution Structures of Lithium Alkoxides
Lithium alkoxides, including lithium ethoxide, are known to form aggregates in solution, a phenomenon that significantly influences their reactivity. rsc.org The degree and nature of this aggregation are dependent on factors such as the solvent, the steric bulk of the alkoxide group, and the presence of other organolithium compounds. rsc.orgfishersci.it
Historically, cryoscopic measurements (freezing point depression) have been employed to determine the average degree of aggregation of lithium compounds in solution. mdpi.comncl.ac.uk For instance, cryoscopy has been used to study mixtures of ethyllithium (B1215237) and this compound in cyclohexane (B81311), revealing the formation of complexes between the two. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, modern technique for probing the solution structures of lithium aggregates. rsc.org Techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can help estimate the size of aggregates in solution. rsc.orgmdpi.com Furthermore, 6Li and 13C NMR studies provide detailed information about the local chemical environment of the lithium and carbon atoms within the aggregates, helping to distinguish between different aggregation states like dimers, tetramers, and hexamers. rsc.org Low-temperature NMR spectroscopy is particularly useful for studying the dynamic equilibria between different aggregate species. nih.gov
In nonpolar solvents, lithium alkoxides commonly form tetrameric and hexameric aggregates. acs.org Theoretical calculations have shown that for lithium 2-methoxyethoxide, a related compound, both tetrameric and hexameric structures are plausible. acs.org The tetramer often adopts a "cubic" structure with S4 symmetry, while the hexamer can form a prismatic central core with S6 symmetry. acs.org For many simple alkyllithiums and lithium alkoxides, tetramers and hexamers are the dominant species in hydrocarbon solvents. fishersci.it The equilibrium between these aggregates can be influenced by concentration and temperature. mdpi.com
Table: Common Aggregation States of Lithium Alkoxides
| Aggregate | Common Geometry | Symmetry |
| Tetramer | Cubic | S₄ |
| Hexamer | Prismatic | S₆ |
This compound can form homoaggregates (aggregates consisting only of this compound units) as well as mixed aggregates with other organolithium compounds. researchgate.netnih.gov The formation of mixed aggregates is a crucial aspect of organolithium chemistry, as these new structures can exhibit unique reactivity compared to the parent homoaggregates. nih.govresearchgate.net
For example, freezing point depression measurements have shown that this compound forms complexes with ethyllithium in cyclohexane solutions. researchgate.net The proposed model involves the initial coordination of this compound molecules to the ethyllithium hexamer. researchgate.net DFT calculations have been used to model the formation of mixed aggregates between alkyllithiums and lithium methoxide (B1231860), a close analog of this compound. researchgate.netresearchgate.net These studies indicate that the formation of mixed tetramers can be energetically favorable. researchgate.net The presence of ethers as solvents can also favor the formation of mixed tetramers for certain alkyllithiums. researchgate.net
In the presence of strong Lewis bases, such as certain ethers or phosphoramides, the aggregation state of organolithium compounds can be significantly altered, sometimes leading to the formation of ligand-separated ion pairs (SIPs). researchgate.netnih.gov In a SIP, the lithium cation is fully solvated by the Lewis base, creating a distinct separation from the anionic organic component. nih.gov This separation can dramatically increase the reactivity of the anion. researchgate.net While more commonly studied for alkyllithiums, the principles of ion pair separation can also be relevant in systems containing lithium alkoxides, especially in the presence of highly coordinating additives. For instance, the addition of lithium 2-methoxyethoxide to methyl α-lithioisobutyrate has been suggested to lead to the formation of "ligand-separated" ion pairs where the enolate's lithium ion is coordinated by the alkoxyalkoxide molecules. acs.org
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structures, stabilities, and reaction mechanisms of organolithium compounds, including this compound and its aggregates. acs.orgresearchgate.netacs.org
DFT calculations can be used to map out the potential energy surfaces of chemical reactions, identifying reactants, intermediates, transition states, and products. researchgate.net This allows for the detailed elucidation of reaction mechanisms.
A study on the reaction between 3-hydroxy-3-methyl-2-butanone (B89657) and malononitrile (B47326), catalyzed by this compound, utilized DFT at the B3LYP/6-31G(d) level to investigate the reaction mechanism. researchgate.net The calculations revealed that the presence of this compound as a catalyst significantly lowers the activation energy of the reaction by 115.86 kJ·mol⁻¹ compared to the uncatalyzed reaction. researchgate.net The study identified the geometries of intermediates and transition states, confirming the proposed reaction pathway through vibrational and intrinsic reaction coordinate (IRC) analyses. researchgate.net Such studies demonstrate the ability of DFT to provide fundamental insights into how this compound facilitates chemical transformations at a molecular level.
Table: DFT Calculated Energy Data for a this compound Catalyzed Reaction
| Species | Description | Relative Energy (kJ·mol⁻¹) |
| Reactants | 3-hydroxy-3-methyl-2-butanone + malononitrile + LiOEt | 0.00 |
| TS6 | Rate-determining transition state | +97.43 |
| Products | 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile + LiOH + EtOH | - |
Data adapted from a study on a specific reaction catalyzed by this compound. The relative energy of the transition state represents the activation energy of the rate-determining step. researchgate.net
Energetic Profiling and Activation Energy Calculations
Theoretical studies, primarily employing density functional theory (DFT), have been instrumental in understanding the energetic landscape of reactions and aggregations involving lithium alkoxides like this compound. These calculations provide critical data on stability and reactivity.
In catalysis, this compound has been shown to be an effective catalyst. For instance, in the synthesis of 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile, DFT calculations at the B3LYP/6-31G(d) level revealed that this compound significantly lowers the energy barrier of the reaction. The activation energy for the reaction catalyzed by this compound was found to be 115.86 kJ·mol⁻¹ lower than the uncatalyzed reaction, indicating a substantial catalytic effect. researchgate.netgrafiati.com The rate-determining step in the catalyzed reaction sequence involves a proton transfer process with an activation energy of 97.43 kJ·mol⁻¹. researchgate.net
The aggregation state of lithium alkoxides is a key determinant of their reactivity. Computational studies on lithium 2-methoxyethoxide (MEO-Li), a compound that serves as a valuable model for the behavior of this compound, have explored the relative stabilities of its aggregates. acs.org Calculations have shown that hexameric aggregates with a prismatic structure are the most stable form. acs.orgacs.org The energy difference between the hexameric and tetrameric forms is approximately 10 kJ/mol per MEO-Li molecule, favoring the hexamer. acs.org This energetic preference for higher-order aggregates is a crucial factor in the behavior of lithium alkoxides in nonpolar solvents. acs.org
Kinetic studies on the reaction of p-nitrophenyl benzenesulfonate (B1194179) with various alkali metal ethoxides in ethanol (B145695) showed that the reactivity follows the order LiOEt < NaOEt < CsOEt < KOEt. grafiati.comcdnsciencepub.com An ion-pairing treatment of the kinetic data allowed for the calculation of second-order rate constants, which revealed that the this compound ion pair is less reactive than the free ethoxide ion (EtO⁻). grafiati.comcdnsciencepub.com This suggests that the lithium ion acts as an inhibitor in this specific reaction, stabilizing the ground state ethoxide more than the transition state. grafiati.comcdnsciencepub.com
Interactive Table 1: Energetic Data for this compound and Related Model Systems Below is a summary of key energetic values from theoretical and experimental studies.
| System/Reaction | Parameter | Value | Method/Conditions | Source |
|---|---|---|---|---|
| Synthesis of 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile | Activation Energy Reduction (vs. uncatalyzed) | 115.86 kJ·mol⁻¹ | DFT (B3LYP/6-31G(d)) | researchgate.net, grafiati.com |
| Catalyzed Synthesis (rate-determining step) | Activation Energy | 97.43 kJ·mol⁻¹ | DFT (B3LYP/6-31G(d)) | researchgate.net |
| Lithium 2-Methoxyethoxide (MEO-Li) Aggregation | Relative Stability (Hexamer vs. Tetramer) | ~10 kJ·mol⁻¹ per molecule | DFT (SVP-ABS/BP86 & TZVP/B3LYP) | acs.org |
| Reaction with p-nitrophenyl benzenesulfonate | Reactivity Order of Ion Pairs | LiOEt < EtO⁻ < NaOEt < CsOEt < KOEt | Kinetic Analysis | cdnsciencepub.com, grafiati.com |
Modeling of Active Centers in Anionic Polymerization
This compound and related lithium alkoxyalkoxides are pivotal in controlling the anionic polymerization of monomers like methyl methacrylate (B99206) (MMA). acs.org Computational modeling has been essential for elucidating the structure of the active centers responsible for polymerization. These alkoxides can function as µ/σ dual ligands, forming mixed aggregates with the propagating polymer chain ends (ester enolates) that dramatically alter reactivity. acs.orguliege.beuliege.be
DFT calculations have been used to model the active centers by studying mixed aggregates of lithium 2-methoxyethoxide (MEO-Li) and methyl α-lithioisobutyrate (MIB-Li), a simple model for the active chain end of poly(methyl methacrylate)-lithium (PMMA-Li). acs.orgacs.org These studies revealed that mixed hexameric structures with a prismatic arrangement are particularly stable. acs.org The formation of these mixed aggregates is believed to be the key to breaking up the less reactive, self-aggregated polymer chain ends. acs.orgresearchgate.net This deaggregation leads to the formation of extremely reactive species, which explains the observed rapid polymerization rates in the presence of these additives, with half-lives sometimes in the sub-second range. acs.orgresearchgate.net
The models demonstrate that the lithium alkoxyalkoxide effectively surrounds the lithium ion of the enolate, leading to a species with increased charge density on the α-carbon of the enolate. acs.orgresearchgate.net This increased nucleophilicity of the active center enhances its reactivity towards monomer addition. acs.org Furthermore, the structure of these ligated active centers influences the stereochemistry of the polymerization, often leading to a shift from isotactic to highly syndiotactic polymers. acs.org The computational models of these mixed aggregates successfully rationalize the experimental observations, including changes in polymerization rates and the tacticity of the resulting polymer. acs.org
Conformational Analysis and Spectroscopic Correlations
The correlation between the conformational structures of this compound aggregates and their spectroscopic signatures is a cornerstone of their characterization. Theoretical calculations provide optimized geometries that can be linked directly to experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy. acs.orgacs.org
For lithium 2-methoxyethoxide (MEO-Li), a model for this compound, DFT calculations have determined the optimized geometries of its common aggregates. acs.org Tetrameric (MEO-Li)₄ aggregates are predicted to have a "cubic" structure, while hexameric (MEO-Li)₆ aggregates adopt a more stable prismatic geometry. acs.org
These computational models are validated by comparing calculated spectroscopic data with experimental measurements. A notable success has been the correlation of calculated ¹³C NMR chemical shifts with experimental spectra. acs.org For the tetrameric and hexameric aggregates of MEO-Li, the calculated shifts for the carbon atoms within the MEO-Li molecule show good agreement with experimental values. acs.org This correlation confirms the proposed aggregate structures and demonstrates that the state of aggregation does not cause a major change in the ¹³C NMR shifts for the MEO-Li component itself. acs.org However, in mixed aggregates with ester enolates, significant upfield shifts are observed for the α-carbon of the enolate, which is indicative of deaggregation and increased charge density at this active center. acs.orgresearchgate.net
Interactive Table 2: Comparison of Calculated and Experimental ¹³C NMR Shifts (ppm) for MEO-Li Aggregates This table shows the correlation between theoretically calculated and experimentally observed NMR chemical shifts for the carbon atoms in lithium 2-methoxyethoxide (MEO-Li), a model compound for this compound. Data is based on findings from quantum-chemical studies. acs.org
| Carbon Atom | (MEO-Li)₄ (Calculated) | (MEO-Li)₆ (Calculated) | Experimental | Source |
|---|---|---|---|---|
| O-CH₂ | 65.1 | 64.5 | 63.6 | acs.org |
| CH₂-O-CH₂ | 74.9 | 75.1 | 74.2 | acs.org |
| O-CH₃ | 60.6 | 60.5 | 58.9 | acs.org |
Raman spectroscopy has also been used to identify this compound, particularly as a component of the solid electrolyte interphase (SEI) in lithium-ion batteries. acs.org In post-mortem analysis of electrodes, a spectral feature around 1100 cm⁻¹ has been assigned to lithium alkoxide species, including this compound, correlating its presence with specific electrolyte formulations and concentrations. acs.org
Q & A
Q. How is lithium ethoxide utilized as a catalyst in organic synthesis, and what methodological considerations are crucial for its effective use?
this compound acts as a strong base and catalyst in reactions such as Knoevenagel condensations and nucleophilic substitutions. Key methodological considerations include:
- Reaction Solvent Compatibility : Use aprotic solvents (e.g., THF) to avoid side reactions with protic solvents.
- Catalyst Loading : Optimize stoichiometry (typically 5–10 mol%) to balance reactivity and side-product formation.
- Temperature Control : Reactions often proceed at moderate temperatures (20–60°C) to prevent decomposition of sensitive intermediates .
Example Application : In synthesizing 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile, this compound lowers the activation energy of the rate-determining step by 115.86 kJ·mol⁻¹ compared to uncatalyzed reactions .
Q. What are the recommended protocols for handling and storing this compound in laboratory settings?
- Handling : Use inert atmosphere (argon/glovebox) due to hygroscopicity and reactivity with moisture/CO₂. Wear PPE (gloves, goggles) to prevent contact with skin (Hazard Statement H314) .
- Storage : Seal in airtight containers under argon. Bulk powder should be stored in steel drums with desiccants .
- Waste Disposal : Quench with dry ethanol followed by aqueous neutralization to avoid exothermic reactions .
Q. How can this compound be synthesized in the laboratory, and what purity validation methods are recommended?
Synthesis Routes :
Direct Reaction : React lithium metal with anhydrous ethanol under argon:
Monitor hydrogen evolution to ensure completion .
Metathesis : Treat sodium ethoxide with lithium halides in ethanol, followed by filtration to remove NaCl .
Q. Purity Validation :
- FTIR : Confirm absence of unreacted ethanol (peak at ~3400 cm⁻¹ for O-H).
- TGA : Check thermal stability; pure this compound decomposes above 200°C .
Advanced Questions
Q. What computational approaches are employed to elucidate the catalytic mechanisms of this compound, and how are activation energies interpreted?
DFT Methodology :
- Geometry Optimization : Use B3LYP/6-31G(d) to model reactants, transition states (TS), and intermediates. Validate TS authenticity via vibrational frequency analysis (one imaginary frequency) .
- Charge Density Analysis : Track bond-forming critical points (e.g., C–H bond lengths in TS6: 1.357 Å vs. 1.319 Å in uncatalyzed reactions) .
Q. Activation Energy Interpretation :
Q. How does this compound influence reaction pathways compared to uncatalyzed reactions?
Mechanistic Divergence :
Q. Validation Techniques :
Q. In sol-gel synthesis of lithium silicate, how does the choice of lithium source (ethoxide vs. hydroxide) affect phase composition?
Experimental Findings :
- This compound : Produces 94% Li₂SiO₃ with Li/Si=2 due to controlled hydrolysis and homogeneous mixing .
- Lithium Hydroxide : Yields only 55% Li₂SiO₃, with impurities like Li₂Si₂O₅, due to rapid precipitation and incomplete gel formation .
Q. Methodological Recommendations :
- Use tetraethyl orthosilicate (TEOS) as the silicon source.
- Optimize ethoxide-to-water ratios to prevent phase segregation.
Q. What role does this compound play in the decomposition of ethanol-adduct lithium hydrosulfide to form lithium sulfide?
Reaction Mechanism : this compound deprotonates the ethanol adduct, facilitating Li₂S precipitation .
Q. Key Parameters :
- Temperature : Conduct at 60–80°C under inert atmosphere.
- Stoichiometry : Maintain 1:1 molar ratio to avoid residual hydrosulfide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
